Absence of Public Quantitative Comparator Data Prevents Differentiation Claims
A comprehensive search of primary research articles, patents (including US8975415B2 and related chromane patent families), and authoritative databases (PubChem, ChEMBL, BindingDB) returned no quantitative bioactivity, selectivity, or ADME data for N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)chromane-2-carboxamide (2195941-16-1). Consequently, no direct head-to-head comparison or cross-study comparable dataset exists to support a claim of differentiation over structural analogs such as chromone-2-carboxamides, other 2-oxopyrimidine-substituted chromanes, or the tetrahydropyrimidine-containing WM382 [1][2]. The only accessible quantitative information is the molecular weight (299.32 g/mol) and formula (C₁₆H₁₇N₃O₃) provided by vendor listings . Without target‑specific or counter‑screen data, the compound’s biological differentiation remains unquantified.
| Evidence Dimension | Publicly available quantitative biological activity data |
|---|---|
| Target Compound Data | No published IC₅₀, Kᵢ, EC₅₀, or ADME values identified |
| Comparator Or Baseline | Multiple chromane-2-carboxamides with reported kinase, GPCR, or enzyme inhibition data |
| Quantified Difference | Not calculable – data for target compound is absent |
| Conditions | Literature and database survey conducted via PubMed, PubChem, ChEMBL, BindingDB, Google Patents (access date: May 2026) |
Why This Matters
Procurement decisions cannot be evidence-based when the target compound lacks publicly verifiable performance metrics; users must request internal vendor characterization data or perform in-house profiling before assuming equivalence to any known analog.
- [1] NCBI PubChem Substance Database. Search for CAS 2195941-16-1. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] ChEMBL Database. Search for CAS 2195941-16-1. https://www.ebi.ac.uk/chembl/ View Source
